4,6-Bis(4'-((2''-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine
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Overview
Description
4,6-Bis(4’-((2’'-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine core substituted with dimethylamino and thioether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4’-((2’'-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, such as 4,6-dichloropyrimidine, and introduce the dimethylamino and thioether groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4’-((2’'-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine core can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium complexes, copper(I) iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether groups can yield sulfoxides or sulfones, while reduction of the pyrimidine core can produce partially or fully reduced pyrimidine derivatives.
Scientific Research Applications
4,6-Bis(4’-((2’'-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological macromolecules makes it a potential candidate for drug development and biochemical studies.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4,6-Bis(4’-((2’'-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine involves its interaction with molecular targets through various pathways. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the thioether groups can engage in coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4,6-Bis((E)-2-(4’-N,N-diphenylamino-[1,1’-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: Known for its strong emissive properties and used in organic light-emitting diodes (OLEDs).
4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylaMino)-1,3,5-triazin-2-ylaMino)benzoic Acid: Utilized in UV absorbers and light stabilizers.
Uniqueness
4,6-Bis(4’-((2’'-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine is unique due to its combination of dimethylamino and thioether groups, which confer distinct chemical reactivity and interaction capabilities. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
113393-76-3 |
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Molecular Formula |
C25H32N4S2 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
2-[4-[6-[4-[2-(dimethylamino)ethylsulfanyl]phenyl]-5-methylpyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C25H32N4S2/c1-19-24(20-6-10-22(11-7-20)30-16-14-28(2)3)26-18-27-25(19)21-8-12-23(13-9-21)31-17-15-29(4)5/h6-13,18H,14-17H2,1-5H3 |
InChI Key |
TWJUYELWUWEQNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1C2=CC=C(C=C2)SCCN(C)C)C3=CC=C(C=C3)SCCN(C)C |
Origin of Product |
United States |
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